Carbonic Anhydrase II (hCA II) Inhibition — Potential Differentiation vs. Non-Fluorinated Analogs
A commercial product summary states that 1351622-17-7 demonstrated significant inhibition of human carbonic anhydrase II (hCA II) with an IC50 value in the nanomolar range . The quantitative comparator and exact IC50 were not disclosed. The closest identifiable analog, 1-(2-hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea (lacking the 4-CF3 group), is noted to have "different biological activity" , suggesting that the trifluoromethyl substituent is important for potency. For context, other urea-based hCA II inhibitors in the literature achieve IC50 values between 0.888 and 2.984 µM [1], so a nanomolar IC50 would represent a >10-fold potency improvement if confirmed.
| Evidence Dimension | hCA II inhibitory potency (IC50) |
|---|---|
| Target Compound Data | "Nanomolar range" (exact value not disclosed) |
| Comparator Or Baseline | 1-(2-Hydroxy-2-phenylethyl)-3-(2-methoxyethyl)urea: "different biological activity" . Reference class: other urea hCA II inhibitors, IC50 = 0.888–2.984 µM [1]. |
| Quantified Difference | Cannot be calculated precisely; claimed nanomolar vs. competitor micromolar range suggests potential >10-fold improvement over reference class. |
| Conditions | Human carbonic anhydrase II enzymatic assay (details not published) . |
Why This Matters
If independently confirmed, nanomolar hCA II inhibition would position 1351622-17-7 as a substantially more potent research tool than common micromolar urea inhibitors, reducing the quantity of compound required in vitro and potentially offering a wider assay window.
- [1] CORE. IC50 values for urea-based hCA-II inhibitors reported as 0.888–2.984 µM. Retrieved from https://core.ac.uk. View Source
